N1-(2,3-dimethylphenyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide
Description
N1-(2,3-Dimethylphenyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide is a synthetic oxalamide derivative characterized by a bicyclic hexahydropyridoquinolinone moiety at the N2 position and a 2,3-dimethylphenyl group at the N1 position. The 2,3-dimethylphenyl group may enhance lipophilicity, while the hexahydropyrido-quinolinone system could contribute to π-π stacking or hydrogen-bonding interactions in biological systems.
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-N'-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3/c1-13-5-3-7-18(14(13)2)24-22(28)21(27)23-17-11-15-6-4-10-25-19(26)9-8-16(12-17)20(15)25/h3,5,7,11-12H,4,6,8-10H2,1-2H3,(H,23,27)(H,24,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEUGLSYTPVFLPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C(=O)NC2=CC3=C4C(=C2)CCC(=O)N4CCC3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2,3-dimethylphenyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide typically involves multi-step organic synthesis. One common approach includes:
Formation of the Hexahydropyridoquinoline Core: This can be achieved through a Pictet-Spengler reaction, where a tryptamine derivative reacts with an aldehyde under acidic conditions to form the hexahydropyridoquinoline structure.
Introduction of the Dimethylphenyl Group: The dimethylphenyl group can be introduced via a Friedel-Crafts acylation reaction, where 2,3-dimethylbenzoyl chloride reacts with the hexahydropyridoquinoline intermediate in the presence of a Lewis acid catalyst like aluminum chloride.
Formation of the Oxalamide Linkage: The final step involves the reaction of the intermediate with oxalyl chloride, followed by the addition of an amine to form the oxalamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N1-(2,3-dimethylphenyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the oxalamide group into amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Friedel-Crafts acylation using aluminum chloride as a catalyst.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Amines.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, derivatives of this compound may exhibit interesting pharmacological properties, such as antimicrobial or anticancer activities. Studies could focus on its interaction with biological targets and its potential as a lead compound for drug development.
Medicine
In medicine, the compound could be investigated for its therapeutic potential. Its structural features suggest it might interact with specific enzymes or receptors, making it a candidate for drug discovery programs.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or chemical resistance.
Mechanism of Action
The mechanism of action of N1-(2,3-dimethylphenyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The oxalamide linkage could facilitate binding to proteins, while the aromatic and heterocyclic components might interact with hydrophobic pockets or aromatic residues.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected Oxalamides
Key Structural Differences and Implications
- 2,3-Dimethoxybenzyl (S5456): Methoxy groups increase electron density but may reduce metabolic stability due to demethylation risks . 3-Hydroxypropyl (): Introduces hydrophilicity, possibly improving aqueous solubility but limiting blood-brain barrier penetration.
- N2 Substituent Variations: Hexahydropyrido-quinolinone (Target): The bicyclic system may enhance binding to aromatic-rich enzyme pockets (e.g., cytochrome P450 isoforms). Pyridin-2-yl ethyl (S5456): The pyridine ring could facilitate π-stacking interactions, explaining initial CYP3A4 inhibition .
Biological Activity
N1-(2,3-dimethylphenyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on available research findings.
Chemical Structure and Synthesis
This compound belongs to the oxalamide class and features a unique structure that includes both a dimethylphenyl group and a hexahydropyridoquinoline moiety. The general synthetic route involves multiple steps typically carried out in organic solvents like dichloromethane or tetrahydrofuran. Key steps in the synthesis may include:
- Formation of Amide Bonds : The reaction of appropriate amines with oxalic acid derivatives.
- Cyclization Reactions : To form the quinoline structure which is crucial for its biological activity.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested : Human breast cancer (MCF-7) and other tumor cell lines.
- Mechanism of Action : It is believed to inhibit cell proliferation by interfering with specific signaling pathways involved in cancer growth.
The following table summarizes the anticancer activity data:
| Cell Line | Concentration (µg/ml) | Inhibition Rate (%) |
|---|---|---|
| MCF-7 | 12.5 | 45 |
| MCF-7 | 25 | 65 |
| MCF-7 | 50 | 85 |
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown potential antimicrobial activity. Studies suggest it may inhibit the growth of various bacterial strains through mechanisms such as:
- Interaction with Bacterial Membranes : Disruption of membrane integrity leading to cell death.
- Inhibition of Enzymatic Pathways : Targeting specific enzymes involved in bacterial metabolism.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for enzymes critical in cancer cell metabolism.
- Receptor Modulation : It could modulate receptor activity associated with cell growth and survival pathways.
- Oxidative Stress Induction : By generating reactive oxygen species (ROS), it may induce apoptosis in cancer cells.
Case Studies
Several studies have reported on the biological effects of this compound:
-
Study on Anticancer Activity :
- Conducted on MCF-7 cells.
- Results indicated a dose-dependent increase in cytotoxicity.
-
Antimicrobial Efficacy Study :
- Tested against common pathogens.
- Showed significant inhibition at lower concentrations compared to standard antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
